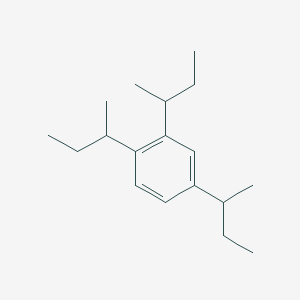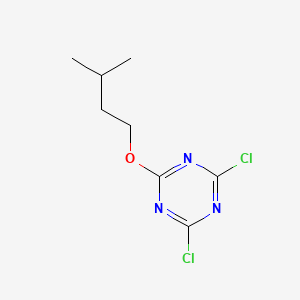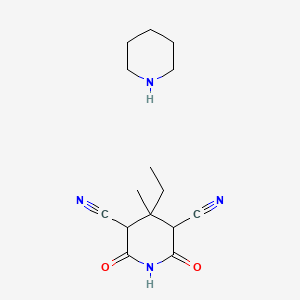![molecular formula C12H12O5 B14590468 3-[(4-Oxo-3,4-dihydro-2H-1-benzopyran-6-yl)oxy]propanoic acid CAS No. 61479-44-5](/img/structure/B14590468.png)
3-[(4-Oxo-3,4-dihydro-2H-1-benzopyran-6-yl)oxy]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Oxo-3,4-dihydro-2H-1-benzopyran-6-yl)oxy]propanoic acid is a synthetic organic compound belonging to the class of flavonoids Flavonoids are known for their diverse biological activities and are commonly found in various plants
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Oxo-3,4-dihydro-2H-1-benzopyran-6-yl)oxy]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-hydroxycoumarin and 3-chloropropanoic acid.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Procedure: The 4-hydroxycoumarin is reacted with 3-chloropropanoic acid under reflux conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(4-Oxo-3,4-dihydro-2H-1-benzopyran-6-yl)oxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the propanoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted propanoic acid derivatives.
Applications De Recherche Scientifique
3-[(4-Oxo-3,4-dihydro-2H-1-benzopyran-6-yl)oxy]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-[(4-Oxo-3,4-dihydro-2H-1-benzopyran-6-yl)oxy]propanoic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes.
Molecular Targets: The compound may interact with enzymes such as cyclooxygenase and lipoxygenase, as well as signaling pathways like the NF-κB pathway.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxycoumarin: A precursor in the synthesis of 3-[(4-Oxo-3,4-dihydro-2H-1-benzopyran-6-yl)oxy]propanoic acid.
Flavonoids: A broad class of compounds with similar structural features and biological activities.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
61479-44-5 |
|---|---|
Formule moléculaire |
C12H12O5 |
Poids moléculaire |
236.22 g/mol |
Nom IUPAC |
3-[(4-oxo-2,3-dihydrochromen-6-yl)oxy]propanoic acid |
InChI |
InChI=1S/C12H12O5/c13-10-3-5-17-11-2-1-8(7-9(10)11)16-6-4-12(14)15/h1-2,7H,3-6H2,(H,14,15) |
Clé InChI |
NNFIJPRRDZZORF-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(C1=O)C=C(C=C2)OCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[1-[2-(Methylamino)ethyl]cyclopentyl]phenol;hydrobromide](/img/structure/B14590413.png)



![2,2'-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-en-1-ol)](/img/structure/B14590431.png)
![2-Chloro-1-[(4-nitrophenyl)sulfanyl]-4-(trifluoromethyl)benzene](/img/structure/B14590436.png)

![3-(4-Methylphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole](/img/structure/B14590438.png)


![4-[(4-Hydroxy-3,5-diiodophenyl)sulfanyl]-3,5-diiodo-L-phenylalanine](/img/structure/B14590460.png)
![2-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5-methylhexanal](/img/structure/B14590465.png)

